Magnesium dipropan-2-olate
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Overview
Description
Magnesium dipropan-2-olate, also known as magnesium isopropoxide, is a chemical compound with the formula C6H14MgO2. It is a colorless to light yellow liquid or solid that is soluble in non-polar solvents but insoluble in water. This compound is commonly used as a catalyst in organic synthesis and as a reagent in the preparation of various organic magnesium compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: Magnesium dipropan-2-olate is typically synthesized by reacting propanol with magnesium powder in an anhydrous environment. The reaction requires the use of a drying agent or an inert gas, such as nitrogen, to remove moisture from the reaction system .
Industrial Production Methods: In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with controlled environments to ensure the absence of moisture. The product is then purified and stored under inert conditions to prevent degradation .
Chemical Reactions Analysis
Types of Reactions: Magnesium dipropan-2-olate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form magnesium oxide and other by-products.
Reduction: It can act as a reducing agent in certain organic reactions.
Substitution: It is commonly used in substitution reactions to form esters, ethers, and other organic compounds.
Common Reagents and Conditions:
Oxidation: Requires oxidizing agents such as oxygen or hydrogen peroxide.
Reduction: Often involves hydrogen gas or other reducing agents.
Substitution: Typically involves organic halides or other electrophiles under anhydrous conditions.
Major Products:
Oxidation: Magnesium oxide and various organic by-products.
Reduction: Reduced organic compounds and magnesium salts.
Substitution: Esters, ethers, and other substituted organic compounds.
Scientific Research Applications
Magnesium dipropan-2-olate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in the formation of esters and ethers.
Biology: Employed in the preparation of biologically active compounds.
Medicine: Utilized in the synthesis of pharmaceutical intermediates.
Mechanism of Action
Magnesium dipropan-2-olate acts primarily as a Lewis acid catalyst in organic reactions. It facilitates the formation of esters and ethers by coordinating with the oxygen atoms of the reactants, thereby stabilizing the transition state and lowering the activation energy of the reaction. This coordination enhances the nucleophilicity of the reactants, promoting the desired chemical transformations .
Comparison with Similar Compounds
Magnesium ethoxide (C4H10MgO2): Similar in structure but uses ethoxide groups instead of isopropoxide.
Magnesium methoxide (C2H6MgO2): Uses methoxide groups and has different solubility and reactivity properties.
Magnesium tert-butoxide (C8H18MgO2): Uses tert-butoxide groups and is more sterically hindered, affecting its reactivity.
Uniqueness: Magnesium dipropan-2-olate is unique due to its balance of reactivity and stability. Its isopropoxide groups provide a moderate steric hindrance, making it an effective catalyst for a wide range of organic reactions without being overly reactive or unstable .
Properties
IUPAC Name |
magnesium;propan-2-olate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C3H7O.Mg/c2*1-3(2)4;/h2*3H,1-2H3;/q2*-1;+2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORPJQHHQRCLVIC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[O-].CC(C)[O-].[Mg+2] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14MgO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.48 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15571-48-9 |
Source
|
Record name | Magnesium dipropan-2-olate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.003 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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